molecular formula C10H24N2O4Si B1293867 N-(Triethoxysilylpropyl)urea CAS No. 23779-32-0

N-(Triethoxysilylpropyl)urea

Cat. No.: B1293867
CAS No.: 23779-32-0
M. Wt: 264.39 g/mol
InChI Key: LVNLBBGBASVLLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(Triethoxysilylpropyl)urea typically involves the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Condensation: Other silanes or siloxanes, often in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Silanol groups.

    Condensation: Siloxane bonds.

Mechanism of Action

The mechanism by which N-(Triethoxysilylpropyl)urea exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds improve the adhesion and compatibility between organic and inorganic materials, enhancing the overall properties of the final product .

Comparison with Similar Compounds

  • γ-Aminopropyl triethoxysilane
  • Chloropropyltriethoxysilane
  • Ethyl carbamate

Comparison:

  • γ-Aminopropyl triethoxysilane: Similar in structure but lacks the urea functionality, making it less effective as a crosslinking agent.
  • Chloropropyltriethoxysilane: Contains a chloropropyl group instead of the urea group, leading to different reactivity and applications.
  • Ethyl carbamate: Used as a precursor in the synthesis of N-(Triethoxysilylpropyl)urea, but does not possess the same coupling properties.

This compound is unique due to its urea functionality, which enhances its ability to act as a coupling and crosslinking agent, making it highly effective in improving adhesion and durability in various applications .

Properties

IUPAC Name

3-triethoxysilylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044493
Record name 1-[3-(Triethoxysilyl)propyl]urea
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Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, N-[3-(triethoxysilyl)propyl]-
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CAS No.

23779-32-0, 116912-64-2
Record name Ureidopropyltriethoxysilane
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Record name N-(Triethoxysilylpropyl)urea
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name Urea, N-[3-(triethoxysilyl)propyl]-
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Record name 1-[3-(Triethoxysilyl)propyl]urea
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Record name [3-(triethoxysilyl)propyl]urea
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name N-(TRIETHOXYSILYLPROPYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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